2-(Ethoxymethylidene)spiro[4.4]nonan-1-one
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Overview
Description
2-(Ethoxymethylidene)spiro[44]nonan-1-one is a chemical compound with the molecular formula C12H18O2 It is a spirocyclic ketone, characterized by a unique structure where a spiro carbon connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)spiro[4.4]nonan-1-one typically involves the reaction of spiro[4.4]nonan-1-one with ethyl formate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with ethyl formate to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for 2-(Ethoxymethylidene)spiro[4This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylidene)spiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxymethylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxymethylidene)spiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)spiro[4.4]nonan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The specific pathways and molecular targets involved depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonan-1-one: A structurally related compound with similar reactivity but lacking the ethoxymethylidene group.
Spiro[4.4]nonan-1-ol: Another related compound where the ketone group is reduced to an alcohol.
Uniqueness
2-(Ethoxymethylidene)spiro[4.4]nonan-1-one is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(3E)-3-(ethoxymethylidene)spiro[4.4]nonan-4-one |
InChI |
InChI=1S/C12H18O2/c1-2-14-9-10-5-8-12(11(10)13)6-3-4-7-12/h9H,2-8H2,1H3/b10-9+ |
InChI Key |
YAXGZNYJUIDWBR-MDZDMXLPSA-N |
Isomeric SMILES |
CCO/C=C/1\CCC2(C1=O)CCCC2 |
Canonical SMILES |
CCOC=C1CCC2(C1=O)CCCC2 |
Origin of Product |
United States |
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